molecular formula C12H24N2O2 B8283707 4-Ethylamino-1-carbethoxy-3,5-dimethylpiperidine

4-Ethylamino-1-carbethoxy-3,5-dimethylpiperidine

Cat. No. B8283707
M. Wt: 228.33 g/mol
InChI Key: YFNYBCZFBHPFMW-UHFFFAOYSA-N
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Patent
US07393957B2

Procedure details

The Mixture B of isomers of 4-ethylamino-1-carbethoxy-3,5-dimethylpiperidine (2.1 g, 0.92 mmol) was stirred in 5 N NaOH solution (20 ml) at 100° C. for 96 hr, cooled, extracted with ethyl acetate, dried (Na2SO4) and concentrated to afford Mixture B of isomers 4-ethylamino-3,5-dimethylpiperidine as oil. Yield 1.34 g (93.2%), C9H20N2, m/z 157 (M+1), PMR (CDCl3): 0.94 (dd, 6H), 1.12 (t, 3H), 1.5-1.8 (m, 3H, D2O exchangeable), 1.9 (m, 1H), 2.28 (m, 2H), 2.46 (m, 1H), 2.62-3.0 (m, 4H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH:4]1[CH:9]([CH3:10])[CH2:8][N:7](C(OCC)=O)[CH2:6][CH:5]1[CH3:16])[CH3:2]>[OH-].[Na+]>[CH2:1]([NH:3][CH:4]1[CH:5]([CH3:16])[CH2:6][NH:7][CH2:8][CH:9]1[CH3:10])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)NC1C(CN(CC1C)C(=O)OCC)C
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1C(CNCC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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